molecular formula C18H19N3O3 B4085655 N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide

Cat. No.: B4085655
M. Wt: 325.4 g/mol
InChI Key: BFAUICHYPUKHBI-UHFFFAOYSA-N
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Description

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide is an organic compound that belongs to the class of benzamides It features a benzyl group, a nitro group, and a pyrrolidine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide typically involves the following steps:

    Benzylation: The benzyl group is introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation: The final step involves the formation of the benzamide by reacting the nitrated and benzylated benzene derivative with pyrrolidine and an appropriate coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Reduction: N-benzyl-3-amino-4-pyrrolidin-1-ylbenzamide.

    Oxidation: N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzoic acid.

    Substitution: N-alkyl or N-acyl derivatives of the pyrrolidine ring.

Scientific Research Applications

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: It serves as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound’s unique structural features make it a candidate for developing new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyl and pyrrolidine groups contribute to the compound’s binding affinity to proteins and enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    N-benzyl-3-amino-4-pyrrolidin-1-ylbenzamide: Similar structure but with an amino group instead of a nitro group.

    N-benzyl-3-nitro-4-pyrrolidin-1-ylphenylacetamide: Similar structure but with a phenylacetamide group.

Uniqueness

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide is unique due to the combination of its nitro group, benzyl group, and pyrrolidine ring, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-benzyl-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c22-18(19-13-14-6-2-1-3-7-14)15-8-9-16(17(12-15)21(23)24)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFAUICHYPUKHBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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